(1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride
CAS No.:
Cat. No.: VC13340232
Molecular Formula: C10H13Cl2N
Molecular Weight: 218.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13Cl2N |
|---|---|
| Molecular Weight | 218.12 g/mol |
| IUPAC Name | [1-(4-chlorophenyl)cyclopropyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H12ClN.ClH/c11-9-3-1-8(2-4-9)10(7-12)5-6-10;/h1-4H,5-7,12H2;1H |
| Standard InChI Key | IKWXZFQVNVITTM-UHFFFAOYSA-N |
| SMILES | C1CC1(CN)C2=CC=C(C=C2)Cl.Cl |
| Canonical SMILES | C1CC1(CN)C2=CC=C(C=C2)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a cyclopropane ring directly bonded to a methanamine group, which is further substituted with a 4-chlorophenyl moiety. The hydrochloride salt enhances solubility and stability, making it suitable for further chemical modifications .
Physicochemical Properties
Key physicochemical parameters are summarized below:
The para-chlorine atom contributes to increased lipophilicity compared to non-halogenated analogs, potentially influencing bioavailability .
Synthetic Methodologies
Key Synthetic Routes
Adapted from a patented synthesis of structurally related cyclopropyl ketones , the following pathway is proposed for (1-(4-chlorophenyl)cyclopropyl)methanamine hydrochloride:
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Condensation Reaction:
4-Chlorophenylacetonitrile reacts with cyclopropyl methyl ketone in the presence of a strong base (e.g., NaNH₂) and a phase transfer catalyst (e.g., tetrabutylammonium chloride) in xylene at 20–60°C . This step forms an intermediate nitrile derivative. -
Reduction:
The nitrile intermediate undergoes reduction with magnesium powder in methanol at 20–44°C, catalyzed by NaI or KI . This step converts the nitrile group to a primary amine. -
Salt Formation:
The free base is treated with hydrochloric acid to yield the hydrochloride salt, purified via high-vacuum distillation .
Optimization Strategies
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Catalyst Selection: Tetrabutylammonium chloride improves reaction efficiency by facilitating phase transfer in heterogeneous systems .
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Temperature Control: Lower temperatures (20–60°C) minimize side reactions such as tar formation .
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Yield Enhancement: The reported method achieves >70% purity, though exact yields for the hydrochloride salt remain undisclosed .
Analytical Characterization
Spectroscopic Data
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¹H NMR:
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Mass Spectrometry:
Molecular ion peak at m/z 181.66 (M⁺, free base), with fragmentation patterns indicative of cyclopropane ring cleavage .
Comparative Analysis with Structural Analogs
| Compound | Structural Variation | Key Differences |
|---|---|---|
| (4-Fluorophenyl)cyclopropylmethanamine | Fluorine substitution | Higher electronegativity, reduced logP |
| (4-Methylphenyl)cyclopropylmethanamine | Methyl substitution | Increased steric bulk, lower solubility |
| 1-(3-Chlorophenyl)cyclopropylmethanamine | Meta-chlorine position | Altered receptor binding affinity |
The para-chloro configuration optimizes electronic effects for target engagement compared to meta-substituted analogs .
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